molecular formula C15H18N2O3S B497438 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 433953-87-8

4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B497438
CAS No.: 433953-87-8
M. Wt: 306.4g/mol
InChI Key: ZEKBBMNFRCYOLP-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at position 4, methyl groups at positions 2 and 5 of the benzene ring, and a 2-pyridinylmethyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides with diverse biological activities, including enzyme inhibition and therapeutic applications. Its structure combines aromatic and heterocyclic moieties, which are critical for interactions with biological targets such as carbonic anhydrases (CAs) or cholinesterases .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-6-4-5-7-16-13/h4-9,17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBBMNFRCYOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 294.37 g/mol

This compound has been investigated for its role in various biological systems, particularly in the context of cancer therapy and as an antimicrobial agent.

Cancer Therapeutics

Research has shown that this compound exhibits potent inhibitory effects on certain cancer cell lines. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Key Findings:

  • Inhibition of Tumor Growth : In vitro studies indicate that the compound can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
  • Mechanism : The compound appears to enhance the activity of tumor suppressor proteins like p53, leading to increased apoptosis in malignant cells.
ActivityCell Line/ModelIC50 (nM)Comments
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Cell Lines>1000Low cytotoxicity observed

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess moderate efficacy against certain bacterial strains.

Key Findings:

  • Bacterial Inhibition : The compound demonstrated activity against Gram-positive bacteria, with further optimization needed to enhance its spectrum of activity.

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups. The enhanced apoptosis was attributed to the activation of p53 pathways.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on its antimicrobial properties, the compound showed effectiveness against Staphylococcus aureus. However, resistance patterns were noted, indicating the need for further modifications to improve its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Activity Key Findings Reference
4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide Methoxy (C4), methyl (C2, C5), 2-pyridinylmethyl (N) Not explicitly stated in evidence Structural focus for synthesis and potential enzyme inhibition (inferred from analogs)
4-Chloro-2,5-dimethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (BH50693) Chloro (C4), methoxy (C2, C5), 6-methylpyridine (N) Hair growth promotion Promotes hair growth by modulating follicle phases; rapid onset in preclinical models
4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Chlorophenyl, hydroxyphenyl, pyrazole Cytotoxicity, hCA IX/XII inhibition IC50: 53.5–923 nM (hCA IX), 6.2–95 nM (hCA XII); 2.5–13.4× selectivity for hCA XII
N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide Butyryl, dibromo (C4, C5), methoxy (C2) Butyrylcholinesterase inhibition IC50: 78.65 µM (moderate activity vs. baicalein reference, IC50: 22.4 µM)
Key Observations:
  • Substituent Impact on Activity: Chloro vs. Methoxy Groups: Chloro substituents (e.g., in BH50693) enhance hair growth activity, likely due to increased lipophilicity and target binding . Methoxy groups in the target compound may favor enzyme inhibition through hydrogen bonding . Pyridine vs.

Enzyme Inhibition Profiles

  • Carbonic Anhydrase (CA) Inhibition :

    • The target compound’s pyridinylmethyl group may mimic pyrazole-containing analogs (), which show high hCA XII selectivity. However, direct activity data are lacking.
    • Selectivity Trends : Bulky substituents (e.g., dihydro-pyrazole in ) enhance hCA XII selectivity, suggesting that the target compound’s 2-pyridinylmethyl group could similarly influence isoform preference .
  • Cholinesterase Inhibition :

    • N-Butyryl analogs () demonstrate moderate butyrylcholinesterase inhibition, whereas the target compound’s methyl and pyridinyl groups may reduce activity due to steric hindrance .

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews available literature on its biological properties, including antiproliferative effects, antibacterial activity, and other relevant pharmacological applications.

Chemical Structure and Properties

  • Chemical Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • CAS Number : 73590-85-9

The compound features a benzenesulfonamide moiety with methoxy and dimethyl substitutions, which contribute to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of benzenesulfonamide compounds. For instance, a related compound demonstrated significant inhibitory activity against several cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)3.1
2-Hydroxy-4-methoxy derivativeHCT 116 (Colon Cancer)3.7
3,4,5-Trihydroxy derivativeMCF-74.8

These results indicate that the compound exhibits selective antiproliferative activity, particularly against the MCF-7 breast cancer cell line, suggesting a potential role in cancer therapy .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been extensively studied. The compound showed selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus:

CompoundTarget BacteriaMIC (µM)
This compoundE. faecalis8
Related Hydroxy DerivativeS. aureus32

These findings suggest that modifications in the chemical structure can enhance antibacterial effectiveness .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule formation essential for cell division.
  • Targeting STAT3 Pathway : Some derivatives inhibit phosphorylation of STAT3, a transcription factor involved in cancer progression .

Case Studies and Research Findings

A notable case study explored the dual-targeting capabilities of related benzenesulfonamide compounds:

  • Study Overview : A derivative targeting both tubulin and STAT3 exhibited an IC50 value of 0.83 µM for tubulin inhibition and 6.84 µM for STAT3 phosphorylation.
  • In Vivo Efficacy : This compound inhibited over 80% of tumor growth in xenograft models, indicating potent anticancer properties .

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